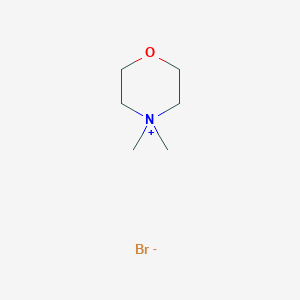
Iodure de 2-chloro-1-méthylpyridinium
Vue d'ensemble
Description
It is primarily used for the activation of hydroxyl groups in carboxylic acids and alcohols, facilitating the formation of esters, lactones, amides, lactams, and ketenes . This compound is a pale yellow crystalline solid that is stable at room temperature under normal storage and handling conditions .
Applications De Recherche Scientifique
2-Chloro-1-methylpyridinium iodide has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of esters, lactones, amides, lactams, and ketenes.
Peptide Synthesis: It serves as an efficient coupling reagent in peptide synthesis due to its low toxicity and simple reaction conditions.
Biomedical Applications: It is used as a cross-linking agent to fabricate biodegradable cross-linked hyaluronic acid films and gelatin membranes.
Analytical Chemistry: It is employed in the derivatization of cysteine in human plasma for high-performance liquid chromatography analysis.
Mécanisme D'action
- It facilitates the synthesis of derivatives such as esters, lactones, amides, lactams, and ketenes from the corresponding carboxylic acids .
- CMPI serves as a dehydrating agent, converting aldoximes to nitriles and alcohols to alkyl thiocyanates .
- It acts as a cross-linking agent, creating biodegradable cross-linked hyaluronic acid films and gelatin membranes for biomedical applications .
- Additionally, CMPI functions as a condensing agent, synthesizing various β-lactams from β-amino acids .
Target of Action
Mode of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
2-Chloro-1-methylpyridinium iodide plays a significant role in biochemical reactions. It is used to synthesize derivatives of esters, lactones, amides, lactams, and ketenes from the corresponding carboxylic acids . It is also used as a dehydrating agent for the conversion of various aldoximes to nitriles, and alcohols into alkyl thiocyanates
Cellular Effects
It is known to be used as a cross-linking agent to fabricate biodegradable cross-linked hyaluronic acid film and gelatin membranes for biomedical applications
Molecular Mechanism
The molecular mechanism of 2-Chloro-1-methylpyridinium iodide involves the activation of the hydroxy group of alcohols and carboxylic acids . It participates in the reaction it promotes. Due to the influence of the quaternary ammonium salt structure, the 2-position of 2-Chloro-1-methylpyridinium iodide is easily attacked by carboxylic acids . The resulting 2-hydroxypyridine carboxylate ester activates the ester carbonyl group, which easily undergoes esterolysis or aminolysis reaction, generating carboxylic acid derivatives at a high yield .
Temporal Effects in Laboratory Settings
2-Chloro-1-methylpyridinium iodide is a pale yellow crystalline solid which is stable at room temperature in closed containers under normal storage and handling conditions
Méthodes De Préparation
2-Chloro-1-methylpyridinium iodide can be synthesized through a straightforward reaction involving 2-chloropyridine and iodomethane. In a dry reaction flask, 2-chloropyridine is dissolved in hot acetone, and an excess of iodomethane is added. The reaction mixture is stirred at room temperature for three hours, after which the solvent is evaporated to yield the solid product . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.
Analyse Des Réactions Chimiques
2-Chloro-1-methylpyridinium iodide undergoes various chemical reactions, primarily involving its role as a dehydrating and condensing agent. Some key reactions include:
Dehydrative Coupling Reactions: It is used to convert aldoximes to nitriles and alcohols to alkyl thiocyanates.
Formation of Carboxylate Esters: It reacts with carboxylic acids and alcohols to form esters.
Synthesis of Carboxamides and Lactones: It facilitates the formation of carboxamides from acids and amines, and lactones from hydroxy acids.
Formation of Carbodiimides: It is used to form carbodiimides from N,N-disubstituted thioureas.
Comparaison Avec Des Composés Similaires
2-Chloro-1-methylpyridinium iodide is unique due to its specific reactivity and stability. Similar compounds include:
2-Bromo-1-ethyl-pyridinium tetrafluoroborate: Used in similar dehydrative coupling reactions.
Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate: Another dehydrating agent used in organic synthesis.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Commonly used in peptide synthesis but is more expensive and has different reaction conditions compared to 2-Chloro-1-methylpyridinium iodide.
2-Chloro-1-methylpyridinium iodide stands out due to its cost-effectiveness, low toxicity, and versatility in various synthetic applications.
Propriétés
IUPAC Name |
2-chloro-1-methylpyridin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN.HI/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFPKTQEQNICFT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1Cl.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022260 | |
| Record name | 2-Chloro-1-methylpyridinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly colorless or pale yellow solid; [Merck Index] Yellow hygroscopic powder; [Acros Organics MSDS] | |
| Record name | 2-Chloro-1-methylpyridinium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19577 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14338-32-0 | |
| Record name | 2-Chloro-1-methylpyridinium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14338-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-methylpyridinium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014338320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14338-32-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1-methylpyridinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-methylpyridinium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-1-METHYLPYRIDINIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLQ88NYZ68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol](/img/structure/B57005.png)





